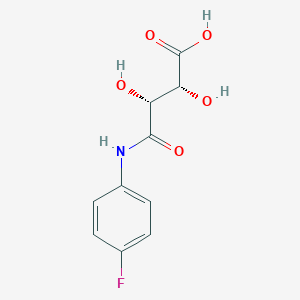

(+)-4'-Fluorotartranilic acid

描述

Synthesis Analysis

Fluorinated compounds, such as 4-fluoroprolines and 4-fluoroglutamic acids, are synthesized through various methods including electrophilic fluorination and the use of fluoride salts. These methods demonstrate the versatility and challenges in incorporating fluorine atoms into complex molecules (Lee et al., 2006); (Konas & Coward, 2001).

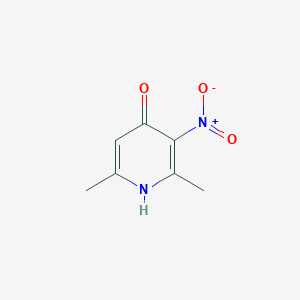

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of the fluorine atom. Studies involving X-ray crystallography and molecular modeling have shown how fluorination affects the geometry and electron distribution within molecules, leading to unique conformations and reactivity profiles (O'reilly et al., 1984).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactivities, such as resistance to further fluorination due to decreased kinetic acidity and the formation of specific reaction intermediates. These characteristics are explored in the context of synthesizing fluorinated glutamic acids and other heterocycles, demonstrating the complex interplay between fluorine's electronic effects and molecular reactivity (Konas & Coward, 2001); (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting points, and boiling points, are influenced by the fluorine atom's high electronegativity and small size. These properties are crucial for the compound's behavior in different environments and applications, including pharmaceuticals and materials science (Holzberger et al., 2012).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, like acidity, basicity, and reactivity towards nucleophiles and electrophiles, are markedly distinct from their non-fluorinated counterparts. The influence of fluorine on these properties is crucial for designing molecules with specific functions and reactivities, as demonstrated in the synthesis and study of various fluorinated amino acids and their incorporation into proteins (Odar et al., 2015).

科学研究应用

Radiative Decay Engineering in Biophysical and Biomedical Applications

Radiative Decay Engineering (RDE) presents a novel opportunity in fluorescence applications, significantly impacting biochemistry and molecular biology. It involves modifying the emission of fluorophores by altering their radiative decay rates, which can enhance photostability and increase emission intensity from molecules typically considered non-fluorescent. This approach has implications for medical diagnostics and biotechnology, potentially applicable for enhancing the properties of fluorinated compounds like "(+)-4'-Fluorotartranilic acid" in similar applications (Lakowicz, 2001).

Microbial Degradation of Polyfluoroalkyl Chemicals

Understanding the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential biotechnological applications of fluorinated compounds. This review highlights the degradation pathways, half-lives, and defluorination potential of such compounds, providing a foundation for environmental monitoring and ecotoxicological assessment. Research in this area could inform the design and application of "(+)-4'-Fluorotartranilic acid" in environments where biodegradability is a concern (Liu & Mejia Avendaño, 2013).

The Radiation Chemistry of Fluoropolymers

Exploring the radiation chemistry of fluoropolymers reveals the effects of radiation on the stability and modification of fluorinated polymers. This knowledge is critical for applications in space environments, nuclear facilities, and the development of new materials. The study underlines the lack of fundamental knowledge in this area, pointing to a need for further research that could also encompass compounds like "(+)-4'-Fluorotartranilic acid" (Forsythe & Hill, 2000).

Fluoroalkylation Reactions in Aqueous Media

The progress of aqueous fluoroalkylation highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This review discusses the catalytic systems and reagents key to these reactions, which are relevant for synthesizing and modifying compounds like "(+)-4'-Fluorotartranilic acid" for various applications, emphasizing the move towards green chemistry (Song et al., 2018).

Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids and Sulfonic Acids

This review discusses the transition to safer fluorinated alternatives, addressing the environmental and health concerns associated with perfluoroalkyl substances. It highlights the need for more information and risk assessments of these alternatives, which could guide the responsible use and study of "(+)-4'-Fluorotartranilic acid" in scientific research (Wang et al., 2013).

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAGSYSBWTSHH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426865 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-4'-Fluorotartranilic acid | |

CAS RN |

206761-65-1 | |

| Record name | (+)-4'-fluorotartranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)

![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)